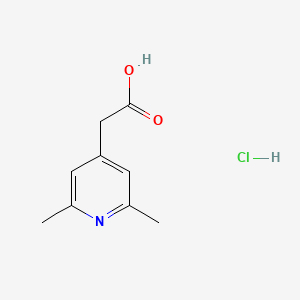(2,6-Dimethyl-4-pyridinyl)acetic acid hydrochloride
CAS No.: 1909316-91-1
Cat. No.: VC8085407
Molecular Formula: C9H12ClNO2
Molecular Weight: 201.65
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1909316-91-1 |
|---|---|
| Molecular Formula | C9H12ClNO2 |
| Molecular Weight | 201.65 |
| IUPAC Name | 2-(2,6-dimethylpyridin-4-yl)acetic acid;hydrochloride |
| Standard InChI | InChI=1S/C9H11NO2.ClH/c1-6-3-8(5-9(11)12)4-7(2)10-6;/h3-4H,5H2,1-2H3,(H,11,12);1H |
| Standard InChI Key | AEEXMBVGEJFSPD-UHFFFAOYSA-N |
| SMILES | CC1=CC(=CC(=N1)C)CC(=O)O.Cl |
| Canonical SMILES | CC1=CC(=CC(=N1)C)CC(=O)O.Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular and Structural Data
The compound (CID 121542798) is the hydrochloride salt of (2,6-dimethyl-4-pyridinyl)acetic acid. Key molecular features include:
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₂ClNO₂ |
| Molecular Weight | 201.65 g/mol |
| Parent Compound (CID) | 72214380 |
| IUPAC Name | 2-(2,6-dimethylpyridin-4-yl)acetic acid hydrochloride |
| SMILES | CC1=NC(=CC(=C1)C)CC(=O)O.Cl |
| InChI Key | AEEXMBVGEJFSPD-UHFFFAOYSA-N |
The structure consists of a pyridine ring substituted with methyl groups at positions 2 and 6, an acetic acid moiety at position 4, and a hydrochloride counterion .
Synthesis and Manufacturing
Key Synthetic Routes
The compound is synthesized via a multi-step process:
-
Meerwein Arylation: Reacting 2,6-dimethyl-4-pyridinamine with vinyl acetate in the presence of HCl and NaNO₂ generates 1-carbethoxy-1-chloro-2-(2,6-dimethyl-4-pyridinyl)ethane .
-
Acid Hydrolysis: The intermediate undergoes hydrolysis in acidic conditions (e.g., HCl/acetonitrile) to yield 2,6-dimethyl-4-pyridinylacetaldehyde .
-
Oxidation and Salt Formation: Oxidation with NaClO₂ followed by treatment with HCl produces the final hydrochloride salt .
Process Optimization
-
Yield: Reported yields range from 80–92% for intermediate steps, with final product purity exceeding 95% (HPLC) .
-
Key Reagents: Sodium chlorite (NaClO₂) and hydrochloric acid are critical for oxidation and salt formation .
Physicochemical Properties
Solubility and Stability
-
Solubility: Highly soluble in polar solvents (e.g., acetonitrile, water) due to ionic character .
-
Stability: Hygroscopic; requires storage under inert conditions .
Acidity and pKa
The acetic acid moiety has an estimated pKa of ~4.3 (similar to substituted acetic acids), while the pyridine nitrogen exhibits a pKa of ~10.3 (based on Williams’ pyridine data) .
Applications in Research
Pharmaceutical Intermediate
-
Thienopyridine Analogues: Serves as a precursor for anticoagulants (e.g., prasugrel derivatives) due to structural similarity to thienopyridine scaffolds .
-
Fluorinated Probes: Potential use in ¹⁹F NMR pH indicators, leveraging pyridine’s electronic tunability .
Chemical Biology
Analytical Characterization
Spectroscopic Data
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume